molecular formula C16H14N4O3S B2802301 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 431066-54-5

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2802301
CAS No.: 431066-54-5
M. Wt: 342.37
InChI Key: FLIYDQCLZJPTMV-LICLKQGHSA-N
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Description

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furylmethylene group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves the cyclization of N-phenylhydrazinecarbothioamide with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Reduced thiazolidinone derivatives with altered oxidation states.

    Substitution: Substituted phenylacetamide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetate
  • 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid
  • 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetamide

Uniqueness

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its thiazolidinone ring, coupled with the furylmethylene and phenylacetamide moieties, provides a versatile scaffold for further functionalization and exploration in various scientific applications.

Properties

IUPAC Name

2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14(18-11-5-2-1-3-6-11)9-13-15(22)19-16(24-13)20-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,18,21)(H,19,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIYDQCLZJPTMV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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